molecular formula C14H9FN2O2 B5856826 (E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5856826
M. Wt: 256.23 g/mol
InChI Key: GXQNNJBUMFIJBA-CSKARUKUSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-fluoroaniline and furan-2-carbaldehyde in the presence of a base such as piperidine. The resulting intermediate is then subjected to a cyanoacetylation reaction using cyanoacetic acid or its derivatives under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (E)-2-amino-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano group and the furan ring play crucial roles in binding to the target sites, while the fluorophenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(furan-2-yl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s reactivity and stability compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQNNJBUMFIJBA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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